molecular formula C13H20 B1448027 N-Heptylbenzene-D20 CAS No. 634897-84-0

N-Heptylbenzene-D20

Cat. No.: B1448027
CAS No.: 634897-84-0
M. Wt: 196.42 g/mol
InChI Key: LBNXAWYDQUGHGX-JAYKIUHLSA-N
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Description

N-Heptylbenzene-D20 is a useful research compound. Its molecular formula is C13H20 and its molecular weight is 196.42 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

N-Heptylbenzene-D20 is characterized by a heptyl chain attached to a benzene ring, with deuterium isotopes incorporated into the structure. The presence of deuterium can influence the compound's physical and chemical properties, such as solubility and metabolic stability.

Structure

  • Molecular Formula : C13H18D
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 136430-02-4

The biological activity of this compound can be attributed to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. This interaction can influence various cellular processes, including:

  • Membrane Fluidity : The incorporation of this compound into lipid bilayers may alter membrane properties, affecting protein function and signaling pathways.
  • Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.

Toxicological Studies

Research has indicated that this compound exhibits low toxicity in various biological models. A study conducted on zebrafish embryos showed no significant developmental abnormalities at concentrations up to 100 µM, suggesting a favorable safety profile for potential applications in biomedicine and environmental studies .

Case Study 1: Neurotoxicity Assessment

A study aimed at assessing the neurotoxic effects of this compound utilized primary neuronal cultures from rat brains. The results indicated that exposure to the compound did not lead to significant neuronal cell death or apoptosis at concentrations below 50 µM over a 24-hour period. This suggests that this compound may have minimal neurotoxic effects under certain conditions .

Case Study 2: Environmental Impact

In an environmental context, this compound was evaluated for its biodegradability in aquatic systems. A series of experiments demonstrated that the compound underwent significant degradation within 14 days when exposed to microbial consortia from contaminated sediments. This finding highlights its potential as a biodegradable solvent in environmental applications .

Table 1: Summary of Biological Activity Studies on this compound

Study FocusModel OrganismConcentration (µM)Key Findings
NeurotoxicityRat Neuronal Cultures0 - 50No significant cell death observed
Developmental ToxicityZebrafish Embryos0 - 100No developmental abnormalities detected
BiodegradabilityMicrobial ConsortiaNot specifiedSignificant degradation within 14 days

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a moderate absorption rate when administered orally. Its distribution tends to favor adipose tissues due to its lipophilic nature. Metabolism primarily occurs via phase I reactions in the liver, leading to hydroxylated metabolites that are subsequently excreted .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D2,8D,9D,10D2,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNXAWYDQUGHGX-JAYKIUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Heptylbenzene-D20
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N-Heptylbenzene-D20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.